S-Farnesylcysteine alpha-carboxyl methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Farnesylcysteine alpha-carboxyl methyl ester: is a compound that plays a crucial role in the post-translational modification of proteinsThis process is essential for the proper localization and function of many proteins, particularly those involved in cell signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Farnesylcysteine alpha-carboxyl methyl ester typically involves the transesterification of farnesylcysteine with methanol in the presence of an acid or base catalyst. The reaction conditions must be carefully controlled to ensure the selective formation of the methyl ester without unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often employs similar transesterification techniques but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: S-Farnesylcysteine alpha-carboxyl methyl ester undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
S-Farnesylcysteine alpha-carboxyl methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study prenylation and other post-translational modifications.
Biology: The compound is crucial for investigating the role of prenylated proteins in cell signaling and membrane association.
Medicine: Research into this compound has implications for understanding diseases such as cancer and neurodegenerative disorders, where protein prenylation is disrupted.
Industry: The compound is used in the development of pharmaceuticals and other products that require precise control of protein function and localization
Mechanism of Action
The mechanism by which S-Farnesylcysteine alpha-carboxyl methyl ester exerts its effects involves the covalent attachment of the farnesyl group to the cysteine residue of target proteins. This modification facilitates the proper localization of these proteins to cell membranes, where they can participate in signaling pathways. The methyl ester group further enhances the hydrophobicity of the modified protein, promoting its interaction with lipid bilayers .
Comparison with Similar Compounds
Geranylgeranylcysteine alpha-carboxyl methyl ester: Similar to S-Farnesylcysteine alpha-carboxyl methyl ester but with a geranylgeranyl group instead of a farnesyl group.
N-Acetyl-S-farnesyl-L-cysteine: Another prenylated cysteine derivative with an acetyl group at the amino terminus.
Uniqueness: this compound is unique in its specific role in the prenylation of proteins involved in critical cellular processes. Its precise modification pattern allows for the study of specific protein interactions and functions that are not possible with other similar compounds .
Properties
IUPAC Name |
methyl 2-amino-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2S/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-23-14-18(20)19(21)22-5/h8,10,12,18H,6-7,9,11,13-14,20H2,1-5H3/b16-10+,17-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEHZFPZQUNSAS-JTCWOHKRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCSCC(C(=O)OC)N)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CSCC(C(=O)OC)N)/C)/C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.